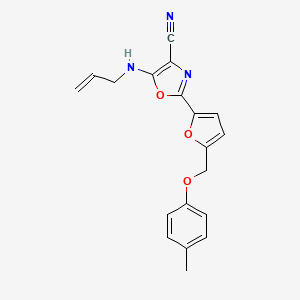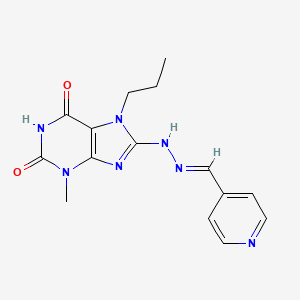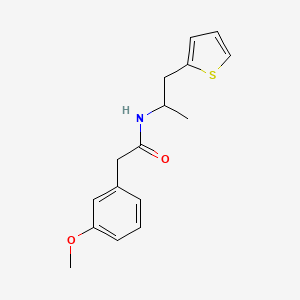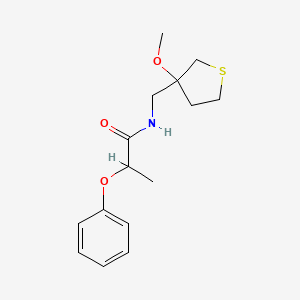
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16BrClN4O3 and its molecular weight is 499.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
- A study by Karpina et al. (2019) focuses on the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle, including derivatives similar to the compound of interest. These compounds have been synthesized through a series of reactions starting from commercially available chloropyridine carboxylic acids. Their structures were confirmed by 1H NMR spectroscopy, and preliminary pharmacological activity assessments were conducted, showcasing their potential in various biological applications Karpina et al., 2019.
Antimicrobial Evaluation
- Research by Gul et al. (2017) involved the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating significant antimicrobial properties. This study highlights the structural relevance and potential of oxadiazole derivatives in developing antimicrobial agents Gul et al., 2017.
Antibacterial Activity
- Another study by Khalid et al. (2016) synthesizes N-substituted derivatives of a similar compound, revealing moderate to significant antibacterial activity. This research underscores the importance of structural modifications in enhancing biological efficacy Khalid et al., 2016.
Novel Anticancer Properties
- Vinayak et al. (2014) explored the cytotoxicity of novel 2-chloro N-aryl substituted acetamide derivatives on various cancer cell lines, providing insights into the anticancer potential of these compounds. Such findings indicate the broader implications of oxadiazole derivatives in cancer research Vinayak et al., 2014.
Insecticidal Activity
- A study by Li et al. (2013) synthesized and evaluated the insecticidal activity of anthranilic diamides analogs containing oxadiazole rings. This research highlights the versatility of oxadiazole derivatives in developing potent insecticides Li et al., 2013.
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXAACJRBMWCSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)


![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2-[(2-Methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B2397291.png)
